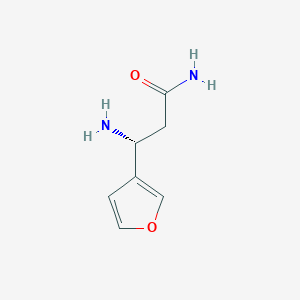

(3R)-3-Amino-3-(furan-3-YL)propanamide

Description

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(3R)-3-amino-3-(furan-3-yl)propanamide |

InChI |

InChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m1/s1 |

InChI Key |

YUNCSKKLFKXBIR-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=COC=C1[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=COC=C1C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chiral Amino Acid Derivative Route

Overview:

This method involves starting from a chiral amino acid precursor, typically (3R)-3-aminopropanoic acid derivatives, which are then functionalized to introduce the furan ring at the 3-position.

Step 1: Protection of the amino group

The amino group of (3R)-3-aminopropanoic acid is protected using standard protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc to prevent side reactions during subsequent steps.Step 2: Activation of the carboxylic acid

The carboxyl group is activated using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine).Step 3: Formation of furan-3-yl derivative

The activated intermediate reacts with a furan-3-yl precursor, such as furan-3-carboxylic acid or furan-3-yl boronic acid, via amide bond formation. This step often employs coupling agents like HATU or COMU to improve yields.Step 4: Deprotection

The protecting group is removed under acidic or basic conditions, yielding the free (3R)-3-Amino-3-(furan-3-yl)propanamide.

Reaction Conditions and Yields:

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Protection | Boc2O or Fmoc-Cl | Dioxane/DMF | Room temp | 85-90 | High stereoselectivity |

| Activation | DCC/EDC + DMAP | DCM or DMF | Room temp | 80-85 | Efficient coupling |

| Coupling | Furan-3-carboxylic acid or boronic acid | DMF | Room temp | 70-80 | Stereoselective, preserves (3R) configuration |

| Deprotection | Acidic or basic | TFA or NaOH | Room temp | 90 | Yields pure product |

Synthesis via Multi-step Organic Synthesis of Furan Derivative

Overview:

This method synthesizes the furan ring attached to the amino-propanamide backbone via a multi-step process starting from simpler aromatic or heteroaromatic precursors.

Step 1: Construction of the furan ring

Furan rings are synthesized via Paal-Knorr or Hantzsch methods, involving the cyclization of 1,4-dicarbonyl compounds or α,β-unsaturated carbonyl compounds with appropriate nucleophiles.Step 2: Functionalization at the 3-position

The furan ring is selectively functionalized at the 3-position via electrophilic substitution or via halogenation followed by nucleophilic substitution to introduce amino groups.Step 3: Coupling with amino-propanamide backbone

The functionalized furan derivative is coupled with an amino-propanamide precursor using amide coupling reagents under mild conditions, often employing EDC/HOBt or HATU.Step 4: Final deprotection and purification

The protecting groups are removed, and the compound is purified by chromatography.

Reaction Conditions and Yields:

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Furan ring synthesis | 1,4-Dicarbonyl + Ammonia | Acetic acid | Reflux | 75-85 | High purity furan intermediates |

| Functionalization | Halogenation (e.g., NBS) | DCM | Room temp | 65-75 | Selective at 3-position |

| Coupling | Amine + Carboxylic acid derivative | DMF | Room temp | 70-80 | Stereoselective coupling |

Asymmetric Synthesis Using Chiral Catalysts

Overview:

This approach employs chiral catalysts or auxiliaries to induce stereoselectivity, ensuring the formation of the (3R)-enantiomer.

Step 1: Asymmetric Michael addition

A furan-3-yl nucleophile is added to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst (e.g., chiral phosphine or amino acid derivatives).Step 2: Cyclization and ring closure

The intermediate undergoes intramolecular cyclization to form the furan ring with stereocontrol.Step 3: Functionalization and coupling

The resulting intermediate is functionalized to introduce the amino group, followed by coupling with an amino-propanamide precursor.

Reaction Conditions and Yields:

| Step | Catalysts/Reagents | Solvent | Temperature | Enantiomeric Excess | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Michael addition | Chiral phosphine | Toluene | -20°C to 0°C | >90% | 65-75 | High stereoselectivity |

| Cyclization | Acidic conditions | Toluene | Reflux | - | 70-80 | Stereocontrol maintained |

Summary of Key Reaction Parameters and Data

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DMF, DCM, Toluene | Choice depends on step and reagent compatibility |

| Temperature | Room temperature to Reflux | Room temperature preferred for stereoselectivity and energy efficiency |

| Reaction Time | 10–24 hours | Shorter times achieved with microwave-assisted synthesis |

| Yields | 65–90% | Optimized via reagent choice, solvent, and temperature |

Notes on Stereochemistry and Purity

- The (3R) configuration is typically achieved through chiral starting materials or chiral catalysts.

- Enantiomeric purity is confirmed via chiral HPLC or optical rotation measurements.

- Purification techniques include recrystallization, chromatography, and preparative HPLC.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-3-(furan-3-YL)propanamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation Products: Furan-3-carboxylic acid derivatives.

Reduction Products: 3-(furan-3-YL)propanamine.

Substitution Products: N-substituted derivatives of (3R)-3-Amino-3-(furan-3-YL)propanamide.

Scientific Research Applications

(3R)-3-Amino-3-(furan-3-YL)propanamide has several scientific research applications:

Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(furan-3-YL)propanamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites.

Pathways Involved: The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Key Observations:

Chlorine’s inductive effect may also stabilize charge interactions in binding pockets. The 2,5-dichlorothiophen-3-yl group in combines sulfur’s polarizability with chlorine’s electronegativity. Thiophene’s larger atomic radius compared to furan or phenyl may alter steric interactions in biological targets. Pyridin-3-yl in provides a basic nitrogen atom, enabling hydrogen bonding and pH-dependent solubility. Its planar structure may facilitate π-π stacking with aromatic residues in proteins.

Functional Group Impact: The amide group in propanamide derivatives (e.g., ) supports hydrogen bonding, critical for target engagement.

Stereochemistry :

All compounds listed retain the (R)-configuration at the β-carbon, emphasizing the role of chirality in pharmacological activity. For instance, enantiopure compounds often exhibit superior target selectivity compared to racemic mixtures .

Hypothetical Comparison with (3R)-3-Amino-3-(furan-3-YL)propanamide

While direct data on the furan-3-yl analog is unavailable, inferences can be drawn:

- Furan vs. However, furan’s lower aromatic stability compared to thiophene might reduce metabolic resistance .

- Hydrogen-Bonding Capacity: The furan oxygen could act as a hydrogen-bond acceptor, differing from pyridine’s nitrogen (a hydrogen-bond donor/acceptor) or chlorine’s inductive effects .

Biological Activity

(3R)-3-Amino-3-(furan-3-YL)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a propanamide backbone with an amino group and a furan moiety, this compound has been studied for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of (3R)-3-Amino-3-(furan-3-YL)propanamide, supported by data tables, research findings, and case studies.

Mechanisms of Biological Activity

Research indicates that compounds containing furan rings, such as (3R)-3-Amino-3-(furan-3-YL)propanamide, often exhibit anti-inflammatory , antimicrobial , and anticancer properties. The biological activity is primarily attributed to the compound's ability to modulate enzyme activity or interact with specific receptors.

Enzyme Interaction Studies

Studies utilizing techniques like surface plasmon resonance and fluorescence spectroscopy have demonstrated that (3R)-3-Amino-3-(furan-3-YL)propanamide can bind to various enzymes, potentially affecting their activity. For instance, its interaction with enzymes involved in inflammatory pathways suggests a role in reducing inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| (3R)-3-Amino-3-(2-methylfuran-3-YL)propanamide | C8H12N2O2 | 168.19 g/mol | Contains a methyl group on the furan ring |

| (3R)-3-Amino-3-(furan-2-YL)propanamide | C7H10N2O2 | 154.17 g/mol | Different positioning of the furan ring |

| (3R)-3-Amino-3-(oxolan-3-YL)propanamide | C8H13N2O2 | 158.20 g/mol | Contains an oxolane ring instead of furan |

This table highlights how variations in substituents can influence the biological properties of these compounds.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have shown that (3R)-3-Amino-3-(furan-3-YL)propanamide reduces the secretion of pro-inflammatory cytokines in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary antimicrobial assays demonstrated that the compound exhibits activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Anticancer Potential : Research conducted on glioma cell lines revealed that derivatives of (3R)-3-Amino-3-(furan-3-YL)propanamide possess antiproliferative effects, which may be leveraged in cancer therapy .

Q & A

Q. Which techniques validate interactions between (3R)-3-Amino-3-(furan-3-YL)propanamide and biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Kinetic assays : Monitor enzyme activity changes via spectrophotometry (e.g., NADH depletion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.